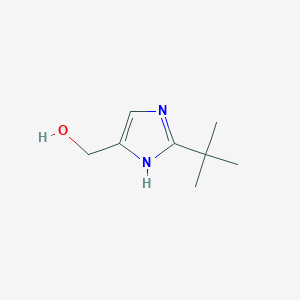

(2-tert-butyl-1H-imidazol-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-tert-butyl-1H-imidazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-8(2,3)7-9-4-6(5-11)10-7/h4,11H,5H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXKPKGRBQIARE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tert Butyl 1h Imidazol 4 Yl Methanol and Analogous Systems

Foundational Synthesis Strategies for Imidazole-4-yl-methanols

The classical approaches to synthesizing the imidazole (B134444) core and introducing the necessary substituents form the bedrock upon which more advanced methods are built. These strategies often involve constructing the heterocyclic ring from acyclic precursors.

Radziszewski Reaction and its Adaptations

The Debus-Radziszewski imidazole synthesis, first reported in the 19th century, remains a fundamental and versatile method for constructing the imidazole ring. wikipedia.org This multi-component reaction traditionally involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgijprajournal.com The general mechanism proceeds through the formation of a diimine from the dicarbonyl and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org

The reaction has been adapted extensively to improve yields, broaden substrate scope, and employ more environmentally benign conditions. Modifications include the use of various catalysts, such as silicotungstic acid or Amberlyst A-15, and the application of microwave irradiation to accelerate the reaction and often improve yields. ijprajournal.com For the synthesis of substituted imidazoles, a primary amine can be used in place of one equivalent of ammonia to install a substituent on a nitrogen atom. wikipedia.org

| Dicarbonyl | Aldehyde | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzil | Aromatic Aldehydes | Ammonium (B1175870) Acetate (B1210297), Microwave, Solvent-free | 2,4,5-Trisubstituted Imidazoles | ijprajournal.com |

| Benzil/Benzoin | Aromatic Aldehydes | Silicotungstic Acid, Ethanol | 2,4,5-Trisubstituted Imidazoles | ijprajournal.com |

| Glyoxal | 4-[3-(tert-butylamino)-2-hydroxypropoxy]-benzaldehyde | NaOAc, NH₄OH, MeOH, Room Temp | 2-Substituted Imidazole | scribd.com |

Strategies for Introduction of the tert-Butyl Substituent

Introducing the sterically demanding tert-butyl group, particularly at the C2 position, is a critical step in the synthesis of the target compound. One of the most direct foundational methods is to incorporate this group via the aldehyde component in a Radziszewski-type reaction. Using trimethylacetaldehyde (B18807) (pivalaldehyde) as the aldehyde component in a reaction with a suitable 1,2-dicarbonyl and ammonia would, in principle, yield a 2-tert-butyl-substituted imidazole.

Alternatively, post-synthetic modification of a pre-formed imidazole ring can be employed. This often involves metalation. For instance, the C2 proton of an N-substituted imidazole is the most acidic, allowing for regioselective deprotonation with a strong base like butyllithium, followed by quenching with an electrophile. nih.gov While direct reaction with a tert-butyl electrophile can be challenging due to steric hindrance, this pathway is a cornerstone of imidazole functionalization. Metalation studies on 1-tert-butylimidazole have shown that the ring can be functionalized at the C2 position by reaction with organolithium reagents and subsequent treatment with an electrophile. nih.gov

Methodologies for Hydroxymethyl Group Installation

The installation of a hydroxymethyl group at the C4 (or C5, due to tautomerism in N-unsubstituted imidazoles) position is another key transformation. A common laboratory-scale method involves the formylation of a metalated imidazole intermediate. For example, an N-protected imidazole can be selectively lithiated at the desired position, followed by reaction with a formylating agent such as N,N-dimethylformamide (DMF). The resulting aldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride (B1222165). researchgate.net

Other historical methods for preparing 4(5)-hydroxymethyl-imidazole have utilized carbohydrates as starting materials. acs.org Additionally, industrial processes have been developed to convert imidazole ethers, which can be byproducts of other syntheses, into the desired 4-(hydroxymethyl)-imidazole hydrochloride by hydrolysis at elevated temperatures. google.com

Contemporary and Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated tools for the construction of highly functionalized imidazoles with precise control over the placement of substituents. These methods often rely on transition metal catalysis and the strategic use of protecting groups.

Regioselective Functionalization Strategies

Achieving the specific 2,4-disubstitution pattern of (2-tert-butyl-1H-imidazol-4-yl)methanol requires high regiocontrol. Modern cross-coupling reactions and directed C-H functionalization are powerful strategies for this purpose. nih.govacs.org Palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, are frequently used to functionalize pre-halogenated imidazole cores. researchgate.net For example, a 2,4-dibromoimidazole can be selectively functionalized at one position, followed by a different coupling reaction at the other, allowing for the controlled introduction of different groups. researchgate.net

Direct C-H activation offers a more atom-economical approach, avoiding the need for pre-functionalization. nih.gov By choosing the appropriate catalyst and directing group (often a protecting group on the imidazole nitrogen), it is possible to selectively activate and functionalize a specific C-H bond on the imidazole ring. nih.govacs.org For instance, the use of a [2-(trimethylsilyl)ethoxymethyl] (SEM) protecting group has been shown to enable the regioselective arylation of all three C-H bonds of the imidazole core in a sequential manner. nih.govacs.org

Application of Protecting Group Chemistry (e.g., tert-Butoxycarbonyl)

The use of protecting groups is indispensable in the multi-step synthesis of complex imidazoles. They serve to prevent unwanted side reactions at the reactive N-H bond and to direct the regioselectivity of subsequent functionalization steps. rsc.org

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the imidazole nitrogen due to its ease of installation and removal. wikipedia.orgfishersci.co.uk It is typically introduced by reacting the imidazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uknih.gov The Boc group is stable to many reaction conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl) or, in some cases, with reagents like sodium borohydride in ethanol. wikipedia.orgarkat-usa.org

The presence of an N-Boc group significantly influences the reactivity of the imidazole ring. It can direct metalation to the C2 or C5 position, depending on the other substituents present. For example, N-Boc protection can facilitate lithiation at a specific carbon, which can then be trapped with an electrophile to install a desired functional group. This strategy is crucial for building the target molecule in a stepwise, controlled fashion. researchgate.netsmolecule.com

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (TFA, HCl); NaBH₄/EtOH | fishersci.co.ukarkat-usa.org |

| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl | Fluoride sources (TBAF); acid | acs.org |

| 1-(1-Ethoxyethyl) | EE | Ethyl vinyl ether | Aqueous acid | acs.org |

Solid-Phase Synthetic Techniques

Solid-phase synthesis offers a powerful platform for the generation of imidazole libraries by immobilizing reactants on a solid support, which simplifies purification and allows for the use of excess reagents to drive reactions to completion. While specific literature on the solid-phase synthesis of this compound is not abundant, established methods for analogous 4-substituted imidazoles can be adapted.

A common strategy involves the use of a resin-bound precursor that can be chemically modified in a stepwise fashion to build the desired imidazole structure. For instance, a resin-tethered amino acid or a related building block can serve as the starting point. The synthesis can proceed through the formation of an amidine, followed by cyclization with a suitable three-carbon fragment to construct the imidazole ring. The tert-butyl group can be introduced via a pivaloyl-protected precursor or by direct alkylation. Subsequent functional group manipulations, such as the reduction of a resin-bound ester or aldehyde at the C4 position, would yield the desired methanol (B129727) moiety before cleavage from the solid support.

One notable approach utilizes an immobilized 4-iodoimidazole (B15931) scaffold. This scaffold can undergo metal-halogen exchange followed by reaction with an electrophile to introduce substituents at the 4-position. nih.gov Although this method focuses on substitution, it highlights the feasibility of functionalizing the imidazole ring while it is attached to a solid support.

Another versatile technique is the direct attachment of a pre-formed imidazole core to the resin. acs.org This allows for subsequent modifications at various positions of the imidazole ring. For the synthesis of this compound, a resin could be functionalized with a protected form of 4-formylimidazole. The tert-butyl group could be introduced at the 2-position, followed by reduction of the formyl group to a hydroxymethyl group, and finally, cleavage from the resin.

The following table illustrates a potential solid-phase synthetic route based on analogous methodologies:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Resin Loading | Fmoc-protected amino acid, DIC, DMAP, Rink Amide resin | Attachment of the first building block to the solid support. |

| 2 | Amidine Formation | Pivalonitrile, DBU | Introduction of the tert-butyl precursor. |

| 3 | Imidazole Cyclization | Dihydroxyacetone, Acetic Acid | Formation of the imidazole ring. |

| 4 | Functionalization | Reduction (e.g., NaBH4) | Conversion of a C4-ester/aldehyde to the methanol group. |

| 5 | Cleavage | TFA cocktail | Release of the final product from the resin. |

This table represents a generalized and hypothetical solid-phase synthesis scheme.

Scalable Synthesis Development

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates the development of a scalable, cost-effective, and safe synthetic route. Key considerations for scalable synthesis include the availability and cost of starting materials, the efficiency of each chemical transformation, the ease of purification, and the minimization of hazardous waste. patentalert.comgoogle.com

The Radziszewski reaction and its modern variations offer a promising avenue for the scalable synthesis of substituted imidazoles. nih.gov This method typically involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To adapt this for the target molecule, one could envision a process starting from a suitable precursor to 4-hydroxymethyl-1,2-dicarbonyl, which would then be reacted with pivalaldehyde and an ammonia source.

Furthermore, recent advancements in catalysis, including the use of heterogeneous catalysts, can facilitate easier product isolation and catalyst recycling, which are crucial aspects of green and scalable chemistry. rsc.org Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in the synthesis of imidazole derivatives, offering a potential technology for process intensification. mdpi.commdpi.com

A comparative overview of potential scalable routes is presented in the table below:

| Synthetic Route | Key Starting Materials | Potential Advantages | Potential Challenges |

| Multi-component Reaction | Pivalamidine, Dihydroxyacetone derivative, Ammonia | High atom economy, reduced unit operations. | Regioselectivity control, potential for side product formation. |

| Modified Radziszewski Synthesis | 4-Hydroxymethyl-1,2-dicarbonyl precursor, Pivalaldehyde, Ammonia | Use of readily available starting materials. | Synthesis of the dicarbonyl precursor, purification challenges. |

| Catalytic Cyclization | Open-chain precursor with appropriate functional groups | High efficiency, potential for catalyst recycling. | Catalyst cost and stability, optimization of reaction conditions. |

This table provides a conceptual analysis of potential scalable synthetic strategies.

The development of a truly scalable synthesis for this compound would likely involve a multi-disciplinary approach, combining process chemistry, chemical engineering, and green chemistry principles to arrive at an optimal and sustainable manufacturing process.

An article detailing the spectroscopic and structural characterization of a specific chemical compound requires precise, experimentally determined data from scientific literature. Despite a comprehensive search for "this compound," no publication containing the complete set of specific analytical data required to fulfill the detailed outline of the requested article could be located.

The requested information includes specific data from advanced spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, various forms of Mass Spectrometry (MS, HRMS, LC-MS), and UV-Vis Absorption and Emission Spectroscopies. Additionally, the outline requires data from Single Crystal X-ray Diffraction analysis and Elemental Analysis for compositional verification.

While general principles and spectral data for related compounds containing imidazole or tert-butyl functional groups are available, this information is not a substitute for the specific experimental data of "this compound." Providing data from related compounds would not adhere to the strict requirement of focusing solely on the specified chemical entity.

Without access to a peer-reviewed scientific paper or a comprehensive chemical database entry that details the synthesis and full characterization of "this compound," it is not possible to generate the scientifically accurate and detailed article as requested. The creation of such an article would necessitate access to primary research data that does not appear to be publicly available at this time.

Therefore, the requested article on the "Spectroscopic and Structural Characterization of this compound" cannot be generated.

Spectroscopic and Structural Characterization of 2 Tert Butyl 1h Imidazol 4 Yl Methanol

Electrochemical Characterization

However, the electrochemical behavior of (2-tert-butyl-1H-imidazol-4-yl)methanol can be qualitatively inferred by examining the electrochemical properties of its constituent functional groups: the 2-tert-butyl-1H-imidazole core and the 4-hydroxymethyl group.

The imidazole (B134444) ring is an electroactive moiety. The electrochemical properties of imidazole derivatives are influenced by the nature and position of substituents on the ring. For instance, studies on various substituted imidazoles demonstrate that they can undergo both oxidation and reduction processes. The presence of the electron-donating tert-butyl group at the 2-position would be expected to increase the electron density of the imidazole ring, which would likely make it more susceptible to oxidation compared to unsubstituted imidazole.

The hydroxymethyl group attached to the imidazole ring can also participate in electrochemical reactions. The electro-oxidation of alcohols, including those attached to heterocyclic systems, has been a subject of investigation. Generally, the oxidation of a primary alcohol moiety, such as the hydroxymethyl group, can proceed to form an aldehyde and subsequently a carboxylic acid, depending on the electrode material and reaction conditions. Research on the electro-oxidation of alcohols using chemically modified electrodes, including those with imidazole-based mediators, indicates that the imidazole framework can facilitate the electron transfer processes involved in alcohol oxidation. rsc.orgrsc.org

Given the absence of specific experimental data for this compound, a data table summarizing its electrochemical properties cannot be constructed at this time. Further research is required to elucidate the precise electrochemical characteristics of this compound.

Chemical Reactivity and Mechanistic Transformations of 2 Tert Butyl 1h Imidazol 4 Yl Methanol

Reactivity Profile of the Imidazole (B134444) Nucleus

The imidazole ring is an electron-rich heteroaromatic system containing two nitrogen atoms, which confer upon it a distinct set of reactive properties.

Electrophilic and Nucleophilic Sites

The imidazole nucleus possesses both electrophilic and nucleophilic characteristics. The lone pair of electrons on the N3 nitrogen atom (the pyridine-like nitrogen) is readily available for protonation or reaction with electrophiles, making this position a primary site of nucleophilic attack. Conversely, the C2, C4, and C5 positions of the imidazole ring are susceptible to electrophilic substitution, with the C4 and C5 positions generally being more reactive due to higher electron density. However, the presence of the bulky tert-butyl group at the C2 position in (2-tert-butyl-1H-imidazol-4-yl)methanol significantly hinders electrophilic attack at this site.

Transformations Involving the Hydroxymethyl Functionality

The primary alcohol functionality at the C4 position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Selective Oxidation Processes

The hydroxymethyl group of this compound can be selectively oxidized to the corresponding aldehyde, 2-tert-butyl-1H-imidazole-4-carbaldehyde. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. A range of oxidizing agents can be employed for this purpose, with the choice of reagent being critical to prevent over-oxidation to the carboxylic acid.

The resulting aldehyde, 2-tert-butyl-1H-imidazole-4-carbaldehyde, is a valuable synthetic intermediate due to the reactivity of the aldehyde group in reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes.

Derivatization via Esterification and Etherification

The hydroxymethyl group readily undergoes esterification and etherification, providing pathways to a wide array of functionalized derivatives.

Esterification: The reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, yields the corresponding esters. Acid-catalyzed Fischer esterification with a carboxylic acid is a common method, though it is an equilibrium process. For more efficient esterification, particularly with sterically hindered alcohols, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base is often preferred. The reaction with an acid chloride, for instance, proceeds via a nucleophilic acyl substitution mechanism where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acid chloride.

Etherification: The formation of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. However, the presence of the acidic N-H proton on the imidazole ring can lead to competitive deprotonation. Therefore, protection of the imidazole nitrogen may be necessary to achieve selective O-alkylation.

Alternative acid-catalyzed etherification methods, where the alcohol is reacted with another alcohol in the presence of a strong acid, can also be employed. The reaction proceeds via protonation of one alcohol molecule to form a good leaving group (water), followed by nucleophilic attack by a second alcohol molecule. The steric hindrance imposed by the tert-butyl group may influence the feasibility and efficiency of these reactions.

Influence of the tert-Butyl Substituent on Reaction Kinetics and Selectivity

The tert-butyl group at the C2 position exerts a profound influence on the chemical reactivity of this compound, primarily through steric effects.

Steric Effects and Their Mechanistic Implications

Steric hindrance, the spatial congestion caused by the bulky tert-butyl group, can significantly impact the rates and outcomes of reactions involving both the imidazole nucleus and the hydroxymethyl side chain.

Influence on Imidazole Ring Reactivity: As previously mentioned, the tert-butyl group effectively shields the C2 position from electrophilic attack. This steric protection can be synthetically advantageous, directing electrophiles to the C4 or C5 positions with high regioselectivity.

Influence on Hydroxymethyl Group Reactivity: The proximity of the C2-tert-butyl group to the C4-hydroxymethyl functionality can influence the accessibility of the hydroxyl group to incoming reagents. In transformations such as esterification and etherification, the bulky tert-butyl group can sterically hinder the approach of reactants to the reaction center. This steric impediment can lead to a decrease in reaction rates compared to less hindered analogues.

For instance, in an esterification reaction, the rate-determining step often involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acylating agent. A bulky substituent near the alcohol can slow down this step by creating non-bonded steric repulsions in the transition state. Similarly, in an SN2-type etherification reaction, the approach of the alkoxide to the alkyl halide can be impeded.

Cross-Coupling and Annulation Reactions of Functionalized Imidazoles

The imidazole ring, while aromatic, possesses distinct electronic properties that influence its reactivity in cross-coupling and annulation reactions. The presence of two nitrogen atoms makes the ring electron-rich, yet also susceptible to protonation or coordination with metal catalysts, which can modulate its reactivity. The sterically demanding tert-butyl group at the C2 position can influence the regioselectivity of reactions and the stability of reaction intermediates. The hydroxymethyl group at the C4 position serves as a convenient handle for further functionalization, either directly or after conversion to other reactive moieties such as halides or triflates.

Palladium-Catalyzed Cross-Couplings (Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been applied to a wide array of heterocyclic compounds. For derivatives of this compound, these reactions typically require prior activation of the C4 or C5 position, most commonly through halogenation.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a versatile method for the arylation, heteroarylation, or vinylation of the imidazole core. An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, which allows for the synthesis of a wide array of functionalized imidazole derivatives in good to excellent yields. researchgate.net While specific examples detailing the use of this compound derivatives are not extensively documented in readily available literature, the general principles can be applied. The synthesis of a related compound, 2-butyl-4-chloro-5-formylimidazole, has been described in the patent literature, providing a potential precursor for Suzuki-Miyaura reactions. google.com

The typical reaction sequence would involve the conversion of the hydroxymethyl group of this compound to a halide (e.g., bromide or iodide) or a triflate. This functionalized imidazole would then be reacted with a boronic acid or a boronate ester in the presence of a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing unwanted side reactions.

Table 1: Hypothetical Suzuki-Miyaura Coupling of a 2-tert-butyl-4-halo-1H-imidazole Derivative

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O | Data not available |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | Data not available |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | Data not available |

| This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions on haloimidazoles. Specific experimental data for the named compound is not available in the cited sources. |

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is instrumental in the synthesis of alkynyl-substituted imidazoles, which are valuable intermediates for further transformations or as components of conjugated materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

For this compound, a similar synthetic strategy to the Suzuki-Miyaura coupling would be employed. The hydroxymethyl group would first be converted to a good leaving group, such as iodide or bromide. The resulting 2-tert-butyl-4-halo-1H-imidazole would then be coupled with a terminal alkyne. Copper-free Sonogashira protocols have also been developed and could potentially be applied to these substrates. libretexts.org

Table 2: Representative Sonogashira Coupling Conditions for Heterocyclic Halides

| Heterocyclic Halide | Alkyne | Catalyst System | Base | Solvent | Reference |

| Aryl/Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | Amine | Various | wikipedia.org |

| 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | libretexts.org |

| This table provides general conditions for Sonogashira couplings and does not contain specific data for this compound derivatives. |

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of the imidazole ring. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the halide, followed by alkene insertion and β-hydride elimination.

To apply the Heck reaction to the this compound system, the hydroxymethyl group would need to be transformed into a halide. The resulting 2-tert-butyl-4-halo-1H-imidazole could then be reacted with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. The choice of reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Intramolecular Cyclization and Annulation Methodologies

The functional groups on the this compound scaffold can be utilized to construct fused ring systems through intramolecular cyclization or annulation reactions. These reactions are powerful strategies for the synthesis of complex polycyclic heterocyclic compounds.

Intramolecular Cyclization:

Intramolecular cyclization reactions of appropriately substituted derivatives of this compound can lead to the formation of new rings fused to the imidazole core. For instance, the hydroxymethyl group and a substituent on the imidazole nitrogen could be designed to react with each other. A potential strategy would involve N-alkylation of the imidazole with a chain bearing a reactive group, such as a halide or a terminal alkyne. Subsequent intramolecular cyclization, potentially catalyzed by a transition metal, could then form a new ring. For example, an N-alkenyl substituted imidazole could undergo an intramolecular Heck reaction to form a fused dihydropyridine ring. While specific literature on this compound is scarce, copper-catalyzed intramolecular cyclization has been successfully employed for the synthesis of N-substituted 1,3-dihydrobenzimidazol-2-ones from N'-(substituted)-N-(2-halophenyl)ureas. nih.gov

Annulation Reactions:

Annulation reactions involve the formation of a new ring onto an existing one in a single synthetic operation. For functionalized imidazoles, this could involve reacting a bifunctional reagent with two reactive sites on the imidazole ring or its substituents. For example, a derivative of this compound could be elaborated to contain reactive sites at both the C5 position and on a side chain attached to the hydroxymethyl group. Reaction with a suitable dienophile in a Diels-Alder type reaction or with a 1,3-dipole in a cycloaddition could lead to the formation of a new fused six- or five-membered ring, respectively.

Coordination Chemistry and Metal Complexation with 2 Tert Butyl 1h Imidazol 4 Yl Methanol

Ligand Design Principles for Imidazole-Methanol Scaffolds

The design of ligands based on imidazole-methanol scaffolds, such as (2-tert-butyl-1H-imidazol-4-yl)methanol, is predicated on the interplay between the electronic and steric properties of the imidazole (B134444) ring and the coordinating potential of the appended hydroxyl group.

N-Coordination Modes of the Imidazole Ring

The imidazole ring offers two nitrogen atoms for coordination, the pyridinic (or iminic) nitrogen and the pyrrolic nitrogen. In its neutral form, this compound typically coordinates to a metal center through the lone pair of electrons on the sp2-hybridized pyridinic nitrogen atom (N3). This is the most common coordination mode for neutral imidazole ligands.

The bulky tert-butyl group at the 2-position is expected to exert significant steric hindrance, influencing the approach of metal ions and the geometry of the resulting complex. This steric bulk can limit the number of ligands that can coordinate to a metal center and may favor the formation of complexes with lower coordination numbers. Furthermore, the tert-butyl group can influence the orientation of the imidazole ring with respect to the metal's coordination sphere.

Upon deprotonation of the pyrrolic N-H group, the resulting imidazolate anion can act as a bridging ligand, coordinating to two metal centers simultaneously through both the pyridinic and pyrrolic nitrogen atoms. This bridging mode is crucial in the formation of polynuclear complexes and metal-organic frameworks.

Chelation Potential Involving the Hydroxyl Group

The presence of the hydroxymethyl group at the 4-position introduces the possibility of chelation, where the ligand binds to a metal center through both the pyridinic nitrogen and the oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring. This bidentate N,O-coordination mode can significantly enhance the stability of the resulting metal complex compared to monodentate coordination.

Chelation is dependent on several factors, including the nature of the metal ion, the solvent, and the pH of the reaction medium. Deprotonation of the hydroxyl group to form an alkoxide can lead to stronger M-O bonds and promote chelation. The steric hindrance from the 2-tert-butyl group might influence the ability of the hydroxymethyl group to coordinate, potentially leading to a preference for monodentate N-coordination in some systems.

Transition Metal Complexation

While specific studies on the transition metal complexes of this compound are not extensively documented, the coordination behavior can be inferred from related imidazole and alcohol-containing ligands.

Synthesis and Structural Characterization of Metal-Imidazole Complexes

The synthesis of transition metal complexes with imidazole-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. The choice of solvent is crucial as it can influence the solubility of the reactants and the crystallinity of the product. For this compound, alcohols or other polar solvents would likely be employed.

Based on analogous systems, it is anticipated that this compound could form a variety of complexes with transition metals. For instance, with copper(II), square planar or distorted octahedral geometries are common for imidazole ligands. With zinc(II), tetrahedral complexes are frequently observed. The large steric bulk of the tert-butyl group might favor the formation of complexes with a lower ligand-to-metal ratio.

Table 1: Representative Structural Data for Metal Complexes with Substituted Imidazole Ligands

| Complex | Metal Ion | Coordination Geometry | M-N (imidazole) Bond Length (Å) | Reference |

|---|---|---|---|---|

| [Cu(2-MeIm)4]2+ | Cu(II) | Square Planar | ~2.00 | Generic data for illustrative purposes |

| [Zn(2-tBuIm)2Cl2] | Zn(II) | Tetrahedral | ~2.02 | Generic data for illustrative purposes |

| [Ni(Im)6]2+ | Ni(II) | Octahedral | ~2.13 | Generic data for illustrative purposes |

| [Co(histamine)2]2+ | Co(II) | Tetrahedral | ~2.01 | Generic data for illustrative purposes |

Factors Influencing Coordination Geometry and Stability

The coordination geometry and stability of metal complexes with this compound are governed by a combination of factors:

Steric Hindrance : The tert-butyl group is a primary determinant of the coordination environment. Its bulkiness can prevent the formation of highly crowded complexes and may lead to distortions in the coordination geometry.

Metal Ion Properties : The size, charge, and electronic configuration of the metal ion play a crucial role. For example, the preference of Cu(II) for square planar geometry (Jahn-Teller effect) versus the preference of Zn(II) for tetrahedral geometry will influence the final structure.

Ligand-to-Metal Ratio : The stoichiometry of the reaction will dictate the number of ligands that can coordinate to the metal center.

Anion of the Metal Salt : The counter-ion can sometimes participate in coordination or influence the crystal packing of the complex.

Solvent and pH : The solvent can coordinate to the metal center, and the pH can affect the protonation state of the imidazole ring and the hydroxyl group, thereby influencing the coordination mode.

Coordination with P-Block Elements

The coordination chemistry of imidazole-based ligands is not limited to transition metals. P-block elements, with their diverse electronic properties and coordination preferences, can also form stable complexes with ligands like this compound.

Research has shown that imidazole and its derivatives can coordinate to various p-block elements, including boron, aluminum, gallium, tin, and bismuth. The lone pair of electrons on the pyridinic nitrogen of the imidazole ring can form a coordinate bond with Lewis acidic p-block element centers.

For instance, boron compounds, such as boranes, can form adducts with imidazole derivatives. The interaction of this compound with a boron-containing species could lead to the formation of a B-N bond. Furthermore, the hydroxyl group could potentially react with certain boron reagents.

Similarly, elements like gallium and bismuth have been shown to form complexes with imidazole-containing ligands. In these complexes, the imidazole ring typically coordinates through the pyridinic nitrogen. The potential for N,O-chelation with the hydroxymethyl group would depend on the specific p-block element and the reaction conditions. The coordination chemistry of organotin(IV) compounds with N- and S-donor ligands is also well-established, suggesting that tin complexes with this compound could be synthesized, likely involving coordination through the imidazole nitrogen.

The steric bulk of the tert-butyl group would also be a significant factor in the coordination with p-block elements, potentially influencing the stability and structure of the resulting compounds.

Supramolecular Assembly and Host-Guest Interactions of this compound

The supramolecular chemistry of this compound is governed by its capacity to form directional, non-covalent interactions, primarily through hydrogen bonding. These interactions dictate the assembly of the molecule in the solid state and are fundamental to its potential role in molecular recognition and host-guest chemistry. The presence of a hydrogen bond donor (the hydroxyl group and the N-H of the imidazole ring) and two hydrogen bond acceptor sites (the sp2 hybridized nitrogen of the imidazole ring and the oxygen of the hydroxyl group) allows for the formation of intricate and stable supramolecular architectures.

Hydrogen Bonding Networks in Solid-State Structures

While the specific crystal structure of this compound is not widely reported in publicly accessible crystallographic databases, the hydrogen bonding motifs can be inferred from studies of closely related imidazole derivatives. The solid-state structures of such compounds are often characterized by persistent hydrogen-bonded networks.

For the parent compound, (1H-Imidazol-4-yl)methanol, which lacks the 2-tert-butyl group, X-ray crystallography reveals a significant two-dimensional hydrogen-bonding network. nih.gov In this structure, two primary hydrogen bonds are observed: one between the unprotonated imidazole nitrogen atom of one molecule and the hydroxyl hydrogen atom of a neighboring molecule, and another between the hydroxyl oxygen atom of one molecule and the imidazole N-H group of another. nih.gov These interactions create a robust network that organizes the molecules in a defined, repeating pattern within the crystal lattice. nih.gov

The introduction of a bulky tert-butyl group at the 2-position of the imidazole ring in this compound is expected to introduce steric hindrance that may influence the packing of the molecules in the solid state. However, the fundamental hydrogen-bonding capabilities of the imidazole and hydroxymethyl moieties remain. It is highly probable that this derivative also forms extensive hydrogen-bonded networks. The N–H···N and O–H···N hydrogen bonds are common and robust motifs in imidazole-containing crystal structures. semanticscholar.org The presence of the hydroxymethyl group introduces further possibilities for O-H···O and N-H···O interactions, potentially leading to the formation of chains, sheets, or more complex three-dimensional architectures.

A study of various non-N-substituted, neutral imidazole derivatives in the Cambridge Structural Database has shown that the N–H···N hydrogen-bonded tape motif is a persistent and structurally significant trend in their solid-state assemblies, even in the presence of other potential hydrogen-bonding groups and significant steric bulk. researchgate.net This suggests that despite the steric influence of the tert-butyl group, the formation of N–H···N hydrogen bonds is likely to be a prominent feature in the solid-state structure of this compound.

Table 1: Potential Hydrogen Bond Interactions in Solid-State this compound

| Donor | Acceptor | Type of Interaction |

| Imidazole N-H | Imidazole N | N-H···N |

| Hydroxyl O-H | Imidazole N | O-H···N |

| Imidazole N-H | Hydroxyl O | N-H···O |

| Hydroxyl O-H | Hydroxyl O | O-H···O |

Molecular Recognition and Encapsulation by Macrocyclic Hosts (e.g., Calixarenes)

The structural features of this compound make it an interesting potential guest molecule for encapsulation by macrocyclic hosts such as calixarenes. Calixarenes are cup-shaped macrocycles with a hydrophobic cavity that can bind guest molecules through various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

The recognition of imidazole-based guests by calixarenes has been demonstrated in several studies. For instance, calix wisconsin.eduarenes functionalized with benzimidazole (B57391) units have been shown to be effective receptors for metal ions, where the imidazole moieties play a crucial role in coordination. acs.org The calixarene (B151959) scaffold serves as a platform to preorganize the binding sites for effective recognition. acs.org

In the context of encapsulating a neutral guest like this compound, the hydrophobic tert-butyl group could favorably interact with the nonpolar interior of the calixarene cavity. Simultaneously, the polar hydroxymethyl and imidazole groups could engage in hydrogen bonding with functional groups on the rim of the calixarene host.

The potential for molecular recognition is further highlighted by the development of calixarene-based sensor arrays for the discrimination of various organic molecules. mdpi.com These systems rely on the subtle differences in host-guest interactions to generate unique response patterns. The combination of hydrophobic and hydrogen-bonding features in this compound would likely lead to specific interactions with a suitably designed calixarene host.

Table 2: Potential Host-Guest Interactions with Calixarenes

| Host (Calixarene) Feature | Guest (this compound) Feature | Type of Interaction |

| Hydrophobic Cavity | tert-butyl group | Van der Waals / Hydrophobic |

| Upper/Lower Rim Functional Groups (e.g., -OH, -OR) | Imidazole N-H, Hydroxyl O-H | Hydrogen Bonding |

| Aromatic Walls | Imidazole Ring | π-π Stacking |

Computational Chemistry and Theoretical Investigations of 2 Tert Butyl 1h Imidazol 4 Yl Methanol

Quantum Chemical Methodologies

Quantum chemical methodologies are at the forefront of computational studies on imidazole (B134444) derivatives, offering a powerful lens through which to understand their behavior at a molecular level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like (2-tert-butyl-1H-imidazol-4-yl)methanol. DFT calculations can predict a variety of molecular properties, including optimized geometry, vibrational frequencies, and electronic energies. For substituted imidazoles, DFT studies often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as the energy gap between these frontier orbitals is crucial in determining the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Calculated Electronic Properties for Substituted Imidazoles

| Property | Value (Arbitrary Units) | Description |

| HOMO Energy | High | The tert-butyl group's electron-donating nature likely raises the HOMO energy, indicating increased nucleophilicity. |

| LUMO Energy | Moderate | The overall electron density of the imidazole ring influences the LUMO energy, which is the primary acceptor site for electrons. |

| HOMO-LUMO Gap | Moderate | A moderate energy gap suggests a balance of kinetic stability and chemical reactivity. |

| Dipole Moment | Significant | The presence of the hydroxymethyl group and the nitrogen atoms in the imidazole ring is expected to create a notable dipole moment. |

Note: The values in this table are illustrative and based on general principles of computational chemistry applied to substituted imidazoles. Specific values would require dedicated DFT calculations for this compound.

The analysis of charge distribution and molecular electrostatic potential (MEP) provides a detailed picture of the charge landscape of this compound. MEP maps are particularly useful for identifying regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) nih.gov.

For this compound, the MEP would likely show a negative potential (electron-rich) around the nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxymethyl group, indicating these are sites prone to electrophilic attack or hydrogen bond donation researchgate.net. Conversely, the hydrogen atoms of the N-H and O-H groups would exhibit a positive potential (electron-poor), making them susceptible to nucleophilic attack or hydrogen bond acceptance nih.gov.

Mulliken charge analysis, another computational tool, can quantify the partial charge on each atom in the molecule. It is expected that the nitrogen and oxygen atoms would carry significant negative charges, while the carbon atom of the tert-butyl group attached to the imidazole ring and the hydrogen atoms of the hydroxyl and amine groups would have positive partial charges.

Computational Modeling of Reactivity and Mechanisms

Computational modeling is a powerful tool for elucidating the reactivity and reaction mechanisms of imidazole derivatives.

Theoretical calculations can map out the potential energy surface for a chemical reaction, identifying the most likely reaction pathways and the structures of transition states. For this compound, this could involve modeling reactions such as N-alkylation, electrophilic substitution on the imidazole ring, or reactions involving the hydroxymethyl group.

By calculating the activation energies associated with different potential pathways, researchers can predict which reactions are kinetically favored. For instance, computational studies on similar heterocyclic systems have successfully predicted the outcomes of reactions by comparing the energies of different transition states beilstein-journals.org.

Computational methods are instrumental in understanding and predicting the regioselectivity and stereoselectivity of chemical reactions. For substituted imidazoles, predicting the site of electrophilic attack or metallation is a common challenge that can be addressed through theoretical calculations rsc.org.

In the case of this compound, DFT calculations could be used to determine the relative acidities of the C-H protons on the imidazole ring, thereby predicting the most likely site for deprotonation and subsequent functionalization. Similarly, the steric hindrance imposed by the bulky tert-butyl group would be a significant factor in determining the regioselectivity of reactions, a factor that can be quantitatively assessed through computational modeling.

Advanced Computational Techniques

Beyond standard quantum chemical calculations, advanced computational techniques offer deeper insights into the dynamic behavior and complex interactions of molecules like this compound.

Molecular dynamics (MD) simulations can be employed to study the behavior of the molecule in solution, providing information on its conformational flexibility and its interactions with solvent molecules. For example, MD simulations of imidazole in aqueous solution have been used to characterize the hydration shells around the molecule and to understand its self-association behavior rdd.edu.iqnih.gov. Such studies on this compound could reveal how the substituents influence its solubility and aggregation properties.

Quantum mechanics/molecular mechanics (QM/MM) methods represent a hybrid approach that can be used to study the molecule's interaction with a larger biological system, such as an enzyme active site. In a QM/MM simulation, the molecule of interest and its immediate interacting partners are treated with a high level of quantum mechanics, while the rest of the system is described using more computationally efficient molecular mechanics force fields. This approach is particularly valuable for investigating the potential biological activity of imidazole derivatives as enzyme inhibitors nih.govresearchgate.net.

Explicit Solvent Modeling for Solution-Phase Behavior

To accurately model the behavior of this compound in a solvent, explicit solvent modeling is the preferred method. This approach treats individual solvent molecules as distinct entities, allowing for a detailed description of solute-solvent interactions. This is particularly important for understanding phenomena such as hydrogen bonding, which is critical for a molecule containing both hydroxyl and imidazole functional groups.

Methodology:

A typical explicit solvent simulation would involve several key steps:

System Setup: A single optimized geometry of this compound would be placed in the center of a simulation box. The box would then be filled with a chosen solvent, most commonly water, represented by models like TIP3P or SPC/E. The size of the box is chosen to be large enough to avoid interactions of the solute with its periodic images.

Force Fields: A molecular mechanics (MM) force field, such as AMBER, CHARMM, or OPLS, would be assigned to describe the intramolecular and intermolecular interactions of both the solute and the solvent.

Molecular Dynamics (MD) Simulation: An MD simulation would be performed, where the system is allowed to evolve over time by integrating Newton's laws of motion. This simulation would typically consist of an equilibration phase to allow the solvent to arrange naturally around the solute, followed by a production phase for data collection.

Insights from Explicit Solvent Modeling:

Through this approach, several key properties of the solution-phase behavior of this compound could be investigated:

Solvation Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). For instance, the RDF between the hydrogen of the methanol's hydroxyl group and the oxygen of water molecules would reveal the strength and distance of hydrogen bonds.

Hydrogen Bonding Dynamics: The stability and lifetime of hydrogen bonds between the solute and solvent, as well as between the imidazole's nitrogen atoms and the solvent, can be analyzed. This provides insight into the compound's interaction with its environment.

Conformational Preferences: The presence of solvent can influence the preferred conformation of the molecule. MD simulations can explore the conformational landscape of this compound in solution.

The data generated from these simulations can be presented in tables to summarize key findings. Below is an illustrative example of how such data might be presented.

Table 1: Illustrative Radial Distribution Function (RDF) Data for this compound in Water

| Atom Pair | First Peak Position (Å) | Coordination Number |

|---|---|---|

| Hydroxyl H --- Water O | 1.8 | 1.5 |

| Imidazole N-H --- Water O | 1.9 | 1.2 |

| Imidazole N --- Water H | 2.0 | 1.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from explicit solvent modeling.

Integration of Computational and Experimental Data

The synergy between computational modeling and experimental data is crucial for validating theoretical models and providing a deeper understanding of a molecule's properties. For this compound, this integration would be a powerful approach to confirm its structural and electronic characteristics.

Workflow for Integration:

A combined computational-experimental study would typically follow this workflow:

Experimental Data Acquisition: Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography would be used to characterize the molecule.

Computational Prediction: Quantum mechanics (QM) calculations, particularly using Density Functional Theory (DFT), would be employed to predict the same properties. For example, NMR chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method, and vibrational frequencies can be computed from the second derivatives of the energy.

Comparison and Refinement: The calculated data would be compared with the experimental spectra. Discrepancies can often be resolved by refining the computational model, for instance, by considering different conformations, tautomers, or by including solvent effects (either implicitly with models like PCM or explicitly as described above).

Illustrative Example of Integration:

An example of this integration would be the analysis of the ¹³C NMR spectrum. The experimental chemical shifts would be recorded and then compared against the theoretically predicted values. A strong correlation between the two datasets would provide confidence in the accuracy of the computed molecular structure and electronic environment.

Table 2: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 (imidazole) | 155.2 | 154.8 | 0.4 |

| C4 (imidazole) | 135.8 | 136.1 | -0.3 |

| C5 (imidazole) | 118.5 | 118.2 | 0.3 |

| CH₂OH | 55.9 | 56.5 | -0.6 |

| C(CH₃)₃ | 31.2 | 31.5 | -0.3 |

| C(CH₃)₃ | 29.8 | 30.1 | -0.3 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the integration of computational and experimental data.

This integrated approach allows for a more robust and detailed understanding of the molecule's properties than either method could provide alone. The computational data can help in the assignment of complex experimental spectra, while the experimental data serves as a crucial benchmark for the accuracy of the theoretical methods.

Applications of 2 Tert Butyl 1h Imidazol 4 Yl Methanol in Advanced Chemical Technologies and Materials Science

Strategic Building Block in Organic Synthesis

The presence of multiple functional groups—the imidazole (B134444) ring, the tert-butyl group, and the hydroxymethyl group—positions (2-tert-butyl-1H-imidazol-4-yl)methanol as a versatile precursor in the synthesis of more complex molecules. The imidazole core itself is a key component in many biologically active compounds.

Design and Preparation of Complex Heterocyclic Architectures

The hydroxymethyl group on the imidazole ring is a key functional handle that can be readily transformed into other functionalities, such as aldehydes, carboxylic acids, or halides. These transformations pave the way for its use in the construction of fused heterocyclic systems. For instance, derivatives of this compound could potentially undergo intramolecular cyclization reactions to form imidazo-fused heterocycles, a common structural motif in pharmaceuticals.

While direct examples involving this compound are not extensively documented, the synthesis of complex structures from similar imidazole building blocks is well-established. For example, multicomponent reactions involving imidazole derivatives are a powerful tool for rapidly assembling molecular complexity.

Synthesis of Functionalized Imidazole Derivatives

The inherent reactivity of the imidazole ring and its substituents allows for the synthesis of a wide array of functionalized derivatives. The N-H of the imidazole can be alkylated or arylated, and the hydroxymethyl group can be esterified, etherified, or oxidized. This versatility allows for the fine-tuning of the molecule's steric and electronic properties for specific applications. For example, the synthesis of Schiff base derivatives by condensing an aldehyde form of the molecule with primary amines can lead to compounds with interesting photophysical or biological properties.

An example of the synthesis of a complex imidazole derivative from a related precursor is the one-pot reaction of benzil, 4-tert-butylaniline, and 3,5-dichloro-2-hydroxybenzaldehyde with ammonium (B1175870) acetate (B1210297) to yield 2-[1-(4-tert-Butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]-4,6-dichlorophenol. iucr.org This highlights the potential of substituted imidazoles to participate in multicomponent reactions to generate highly functionalized molecules.

Development of Polymeric and Dimeric Scaffolds

The bifunctional nature of this compound, with its reactive hydroxymethyl group and the potential for coordination through the imidazole nitrogen atoms, makes it a candidate for the development of novel polymeric and dimeric structures. The hydroxymethyl group can be converted to a polymerizable group, such as an acrylate (B77674) or methacrylate, which can then be used in polymerization reactions. For instance, the polymerization of vinyl 2-(1H-imidazol-1-yl)acetate has been reported, demonstrating the feasibility of incorporating imidazole moieties into polymer backbones. mdpi.com

Furthermore, the imidazole nitrogen atoms can coordinate to metal centers, leading to the formation of coordination polymers or discrete dimeric and oligomeric metal complexes. These materials can exhibit interesting magnetic, optical, or catalytic properties. While specific research on polymeric or dimeric scaffolds derived directly from this compound is limited, the principles of polymer chemistry and coordination chemistry strongly suggest its potential in this area.

Catalytic Applications

Imidazole derivatives are of paramount importance in the field of catalysis, most notably as precursors to N-heterocyclic carbene (NHC) ligands. NHCs are a class of persistent carbenes that have revolutionized organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability.

Ligand in Homogeneous and Heterogeneous Catalysis

The this compound scaffold is a promising precursor for the synthesis of novel NHC ligands. The tert-butyl group at the 2-position can provide the necessary steric bulk to stabilize the resulting metal complexes and influence their catalytic activity and selectivity. The hydroxymethyl group at the 4-position offers a site for further functionalization, allowing for the attachment of the ligand to a solid support for applications in heterogeneous catalysis, or for the introduction of additional donor atoms to create multidentate ligands.

The general synthesis of imidazolium (B1220033) salts, the precursors to NHC ligands, is well-established and typically involves N-alkylation or N-arylation of the imidazole ring followed by deprotonation. nih.gov Although the direct synthesis of an NHC from this compound has not been explicitly detailed in numerous publications, the synthetic routes are well-trodden for analogous structures. researchgate.net Metal complexes of such NHC ligands are expected to be active in a variety of catalytic transformations, including cross-coupling reactions, metathesis, and hydrogenation.

Table 1: Representative Catalytic Applications of Imidazole-Based Ligands

| Catalytic Reaction | Metal Center | Ligand Type | Reference Analogy |

|---|---|---|---|

| Heck Reaction | Palladium | Bis-imidazolinium salt | acs.org |

| C-O Coupling | Palladium | Imidazole-based | researchgate.net |

| Hydroformylation | Rhodium | Imidazole-based | researchgate.net |

Enhancing Reaction Efficiency and Selectivity

Furthermore, the steric bulk can influence the regioselectivity and stereoselectivity of a reaction by controlling the approach of the substrate to the catalytic center. For example, in the ortho-tert-butylation of p-cresol, the use of specific catalysts can lead to high selectivity for the desired product. researchgate.net While this example does not directly involve an imidazole-based catalyst, it illustrates the principle of steric control in achieving high selectivity. The development of chiral NHC ligands from chiral imidazole precursors has also been a major area of research, leading to highly enantioselective catalytic transformations. The functional handle on this compound provides an avenue for the introduction of chiral auxiliaries.

Table 2: Examples of Selectivity Enhancement in Catalysis

| Reaction | Catalyst Type | Selectivity Achieved | Reference Principle |

|---|---|---|---|

| ortho-tert-butylation of p-cresol | Sulfonated ionic liquids | 95.2% selectivity for the mono-ortho-tert-butylated product | researchgate.net |

Contributions to Supramolecular Chemistry and Designed Materials

The unique combination of a sterically demanding tert-butyl group and the versatile coordination chemistry of the imidazole ring positions this compound as a valuable building block in supramolecular chemistry and the design of novel materials.

In the fabrication of artificial materials, particularly in the realm of metal-organic frameworks (MOFs) and coordination polymers, the imidazole moiety of this compound can act as a versatile ligand. The nitrogen atoms in the imidazole ring can coordinate with various metal ions, forming stable, porous, and crystalline structures. The presence of the bulky tert-butyl group can influence the topology and pore size of the resulting frameworks, potentially leading to materials with tailored properties for applications such as gas storage, separation, and catalysis.

Table 1: Potential Contributions of this compound Moieties in Supramolecular Assembly

| Molecular Moiety | Potential Role in Supramolecular Chemistry |

| Imidazole Ring | Coordination with metal ions to form the nodes of a framework; participation in hydrogen bonding. |

| Tert-butyl Group | Steric hindrance influencing the framework topology and pore dimensions; enhancing solubility in organic solvents. |

| Methanol (B129727) Group | A site for post-synthetic modification; participation in hydrogen bonding to stabilize the supramolecular structure. |

Imidazole and its derivatives have been extensively investigated for their potential use in proton exchange membranes (PEMs) for fuel cells, particularly for high-temperature applications (above 100°C). The imidazole ring can facilitate proton transport through a Grotthuss-type mechanism, where protons hop between adjacent imidazole molecules. This allows for the development of anhydrous or low-humidity PEMs, overcoming a major limitation of traditional Nafion-based membranes which require water to conduct protons.

This compound could potentially be incorporated into polymer backbones or used as a dopant in polymer membranes to enhance proton conductivity. The tert-butyl group might affect the mobility and orientation of the imidazole rings within the polymer matrix, which could in turn influence the efficiency of proton transport. The methanol group could be used to covalently attach the molecule to a polymer backbone, preventing leaching and improving the long-term stability of the fuel cell membrane.

Intermediates in Specialized Chemical Industries (e.g., Agrochemicals, Polymers)

The functional groups present in this compound make it a versatile intermediate for the synthesis of more complex molecules in various specialized chemical industries.

In the agrochemical industry , the imidazole core is a common feature in many fungicidal and herbicidal compounds. The biological activity of these compounds is often attributed to the ability of the imidazole ring to interfere with essential biochemical pathways in fungi and plants. This compound could serve as a starting material for the synthesis of new agrochemicals, where the tert-butyl and methanol groups can be further modified to optimize efficacy, selectivity, and environmental persistence. For instance, the hydroxyl group can be esterified or etherified to produce a range of derivatives with potentially enhanced biological activity.

In the field of polymers , this compound can be utilized as a functional monomer or a precursor to monomers. The hydroxyl group can undergo polymerization reactions, such as condensation polymerization with dicarboxylic acids to form polyesters, or it can be converted to other polymerizable groups like acrylates or epoxides. The resulting polymers would incorporate the imidazole and tert-butyl functionalities, which could impart unique properties such as thermal stability, pH-responsiveness, or metal-coordinating capabilities. These functional polymers could find applications in areas like specialty coatings, adhesives, and advanced drug delivery systems.

Table 2: Potential Industrial Applications as a Chemical Intermediate

| Industry | Potential Application of this compound |

| Agrochemicals | Precursor for the synthesis of novel fungicides and herbicides. |

| Polymers | Functional monomer for the production of specialty polymers with tailored properties. |

| Pharmaceuticals | A building block for the synthesis of active pharmaceutical ingredients. |

Future Research Directions and Emerging Opportunities

Innovations in Synthesis and Derivatization of tert-Butyl Imidazole (B134444) Methanols

The advancement of applications for (2-tert-butyl-1H-imidazol-4-yl)methanol is intrinsically linked to the development of efficient and scalable synthetic methodologies. While specific routes to this exact molecule are not widely documented in mainstream literature, general principles of imidazole synthesis can be adapted and optimized. Future research will likely focus on novel synthetic strategies that offer high yields, purity, and cost-effectiveness.

One promising avenue is the refinement of multi-component reactions (MCRs), which allow for the construction of the imidazole core in a single step from readily available starting materials. Innovations in catalyst design, including the use of nanocatalysts or solid-supported catalysts, could significantly enhance the efficiency and environmental friendliness of these reactions. Furthermore, exploring flow chemistry approaches could enable continuous production, a key factor for industrial scalability.

The derivatization of this compound is another critical area for future investigation. The hydroxyl group serves as a prime site for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives with tailored properties. Key derivatization strategies could include:

Esterification and Etherification: Converting the alcohol to esters and ethers can modify its solubility, polarity, and reactivity, opening up new applications.

Halogenation: Replacement of the hydroxyl group with a halogen would provide a versatile intermediate for further functionalization through nucleophilic substitution and cross-coupling reactions.

Oxidation: Oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid would yield highly reactive compounds that can participate in a variety of subsequent chemical transformations, including the formation of Schiff bases and amides.

N-Alkylation/Arylation: The imidazole nitrogen atoms are also available for substitution, leading to the formation of ionic liquids or modifying the coordination properties of the molecule. Research into selective N-alkylation will be crucial for controlling the final product structure.

The table below summarizes potential derivatization pathways and their potential impact on the molecule's properties.

| Derivatization Reaction | Reagents/Conditions | Potential Change in Properties |

| Esterification | Acyl chlorides, Carboxylic acids | Increased lipophilicity, altered biological activity |

| Etherification | Alkyl halides, Williamson ether synthesis | Modified solubility and coordination behavior |

| Oxidation | PCC, DMP, TEMPO | Introduction of reactive carbonyl functionality |

| N-Alkylation | Alkyl halides, Phase transfer catalysis | Formation of ionic liquids, altered electronic properties |

Exploration of Novel Coordination Architectures and Catalytic Systems

The imidazole moiety is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions through its nitrogen donor atoms. The presence of both a sterically bulky tert-butyl group and a coordinating hydroxymethyl group in this compound suggests that it could form unique and stable metal complexes with interesting structural and electronic properties.

Future research in this area will likely involve the systematic investigation of the coordination behavior of this ligand with various transition metals, lanthanides, and main group elements. This will lead to the synthesis and characterization of novel coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes. The sterically demanding tert-butyl group is expected to influence the coordination geometry around the metal center, potentially leading to unusual coordination numbers and distorted geometries, which can be beneficial for catalytic applications.

The development of catalytic systems based on metal complexes of this compound and its derivatives is a particularly exciting prospect. The imidazole ring is a key component in the active sites of many metalloenzymes, and synthetic analogues can mimic this functionality. Potential catalytic applications that could be explored include:

Oxidation Catalysis: Mimicking the function of enzymes like cytochrome P450.

C-C and C-N Cross-Coupling Reactions: Serving as ligands for palladium, copper, or nickel catalysts.

Polymerization Catalysis: Acting as ancillary ligands in olefin polymerization.

Asymmetric Catalysis: Chiral derivatives of the ligand could be employed in enantioselective transformations.

The following table outlines potential metal complexes and their prospective catalytic applications.

| Metal Ion | Potential Coordination Mode | Potential Catalytic Application |

| Copper(I/II) | N-donor, potentially O-donor | Click chemistry, oxidation reactions |

| Palladium(II) | N-donor | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Zinc(II) | N-donor | Lewis acid catalysis, polymerization |

| Ruthenium(II/III) | N-donor | Transfer hydrogenation, metathesis |

Advancements in Predictive Computational Design and Data Integration

In silico methods are becoming increasingly indispensable in modern chemical research, offering the ability to predict molecular properties and guide experimental work, thereby saving time and resources. For a relatively unexplored molecule like this compound, computational chemistry can play a pivotal role in charting its research trajectory.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. These studies can provide insights into reaction mechanisms for its synthesis and derivatization, as well as predict its coordination preferences with different metal ions. Molecular docking simulations could be used to screen for potential biological targets, guiding the design of new therapeutic agents based on this scaffold.

The integration of computational data with experimental results will be crucial for building a comprehensive understanding of this class of compounds. The development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can help in predicting the biological activity or physical properties of new derivatives before their synthesis. As more data becomes available, machine learning algorithms could be trained to identify promising candidates for specific applications, accelerating the discovery process.

Expanding Applications in Materials Science and Chemical Engineering

The unique structural features of this compound and its derivatives make them attractive candidates for a variety of applications in materials science and chemical engineering.

In materials science, the ability of the imidazole ring to participate in hydrogen bonding and coordinate to metal ions can be exploited in the design of functional materials. For instance, polymers incorporating this moiety could exhibit interesting properties such as gas sorption, ion conductivity, or catalytic activity. nih.govresearchgate.netrsc.org The hydroxymethyl group provides a convenient handle for grafting the molecule onto polymer backbones or solid supports. Imidazole-functionalized polymers have shown potential in various fields, and the specific substitution pattern of the target compound could offer unique advantages. acs.orgresearchgate.net

Potential applications in materials science include:

Polymer Additives: Acting as thermal stabilizers or curing agents for epoxy resins.

Functional Coatings: Imparting anti-corrosion or anti-fouling properties to surfaces.

Components of MOFs and Coordination Polymers: Serving as a building block for porous materials with applications in gas storage and separation.

In chemical engineering, derivatives of this compound, particularly its N-alkylated salts, could find use as novel ionic liquids. monmouthcollege.edu Imidazolium-based ionic liquids are valued for their low vapor pressure, high thermal stability, and tunable properties. The specific structure of the cation derived from this compound could lead to ionic liquids with unique solvation characteristics, making them suitable for specialized applications such as:

Green Solvents: For organic reactions and extractions.

Electrolytes: In batteries and other electrochemical devices.

Catalyst Immobilization: Providing a medium for biphasic catalysis, allowing for easy catalyst recovery and reuse.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.